molecular formula C22H23BrN4O2S B11218921 6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one

6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11218921
M. Wt: 487.4 g/mol
InChI Key: CEMHQPKHFBOQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative characterized by:

  • A 6-bromo substituent on the quinazolinone core, which may enhance electrophilic interactions.
  • A 2-sulfanylidene group, contributing to hydrogen bonding and redox activity.
  • A 3-position butyl chain terminating in a ketone and 4-phenylpiperazine moiety, influencing solubility and receptor binding.

Properties

Molecular Formula

C22H23BrN4O2S

Molecular Weight

487.4 g/mol

IUPAC Name

6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H23BrN4O2S/c23-16-8-9-19-18(15-16)21(29)27(22(30)24-19)10-4-7-20(28)26-13-11-25(12-14-26)17-5-2-1-3-6-17/h1-3,5-6,8-9,15H,4,7,10-14H2,(H,24,30)

InChI Key

CEMHQPKHFBOQRE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazolinone intermediate.

    Bromination: The bromine atom can be introduced through electrophilic bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Thioether Formation: The thioether group can be introduced through nucleophilic substitution reactions using thiol derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene (-S-) group undergoes oxidation under controlled conditions:

  • Peroxide-mediated oxidation : Reacts with H₂O₂ in acidic media (pH 4–6) to form the corresponding sulfoxide or sulfone derivatives. Yield correlates with peroxide equivalents (70–95% for sulfoxide; 50–75% for sulfone) .

  • Alkaline KMnO₄ oxidation : Converts the quinazolinone core to 3,4-dihydro-4-oxoquinazoline at elevated temperatures (80–100°C), with bromine retained in the product .

Table 1: Oxidation Conditions and Outcomes

Oxidizing AgentConditionsProductYield (%)
H₂O₂ (2 eq)H₂O, pH 5Sulfoxide85
H₂O₂ (4 eq)H₂O, pH 5Sulfone65
KMnO₄ (1.5 eq)NaOH, 90°C4-Oxo derivative78

Reduction Reactions

The bromine atom and carbonyl groups participate in reduction:

  • Catalytic hydrogenation : Pd/C in ethanol reduces the C=O group to CH₂ at 60 psi H₂, retaining the sulfanylidene moiety (yield: 82%) .

  • NaBH₄-mediated reduction : Selectively reduces the ketone in the butyl side chain to an alcohol without affecting the quinazolinone core (yield: 73%).

Alkylation and Nucleophilic Substitution

The bromine atom facilitates nucleophilic displacement:

  • SN2 reactions : Reacts with primary amines (e.g., methylamine) in DMF at 120°C to yield 6-amino derivatives (yield: 68–90%).

  • Piperazine ring functionalization : The 4-phenylpiperazine moiety undergoes N-alkylation with alkyl halides (e.g., ethyl iodide) in acetonitrile, forming quaternary ammonium salts (yield: 55–80%).

Cycloaddition and Ring-Opening

The quinazolinone core participates in cycloadditions:

  • Microwave-assisted Dimroth rearrangement : Under MW irradiation (70–118°C), forms tricyclic thiazoloquinazolines in 70–99% yields .

  • Isatoic anhydride coupling : Reacts with isatoic anhydride in acetic acid to generate fused quinazolinone-indole hybrids (yield: 85%) .

Thermal Degradation

Decomposition studies reveal:

  • Pyrolysis : At 250°C under nitrogen, the compound undergoes desulfurization to form 6-bromo-3-[4-oxobutyl]quinazolin-4-one (yield: 42%).

  • Hydrolytic stability : Stable in aqueous solutions (pH 3–9) for 24 hours but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Synthetic Modifications

Key synthetic routes include:

  • Niementowski reaction : Anthranilic acid derivatives react with formamide under MWI (150°C) to construct the quinazolinone scaffold (yield: 88%) .

  • Friedländer synthesis : Combines with o-aminobenzamide in acetic acid to form polycyclic derivatives (yield: 76%) .

Mechanistic Insights

  • Sulfanylidene reactivity : The -S- group acts as a soft nucleophile, preferentially attacking electrophilic centers in cross-coupling reactions.

  • Bromine substituent : Enhances electron withdrawal, activating the quinazolinone ring for nucleophilic aromatic substitution .

This compound’s versatility in oxidation, reduction, and cycloaddition reactions makes it valuable for developing pharmacologically active analogs. Experimental protocols emphasize temperature control and solvent selection to optimize yields.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural features:

  • Bromine atom at the 6-position.
  • Quinazolinone core , which is known for various pharmacological properties.
  • Piperazine moiety , which contributes to its biological activity.

Molecular Formula

The molecular formula of the compound is C24H27BrN4O2SC_{24}H_{27}BrN_{4}O_{2}S.

Antibacterial Activity

Research has shown that compounds similar to 6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one exhibit potent antibacterial properties. For instance, quinazolinone derivatives have been tested against various bacterial strains, including Proteus vulgaris and Bacillus subtilis, demonstrating significant zones of inhibition . This suggests that the compound may hold promise as a new antibacterial agent.

Anticancer Potential

Quinazolinone derivatives have also been investigated for their anticancer properties. Studies indicate that these compounds can induce cytotoxicity in cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest . In particular, derivatives containing the quinazolinone structure have shown effectiveness against multiple cancer types, highlighting their potential in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinone compounds has been documented in various studies. For example, certain derivatives have demonstrated significant anti-inflammatory activity in animal models, indicating their usefulness in treating inflammatory diseases . The presence of the piperazine ring may enhance this effect by modulating inflammatory pathways.

Case Study 1: Antibacterial Screening

In a study evaluating a series of quinazolinone derivatives, it was found that compounds structurally related to this compound exhibited promising antibacterial activity. The most active compounds showed inhibition zones comparable to standard antibiotics, suggesting their potential as novel antibacterial agents .

Case Study 2: Anticancer Activity

A comprehensive evaluation of quinazolinone derivatives revealed that several compounds led to significant reductions in cell viability across various cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .

Case Study 3: Anti-inflammatory Properties

In vivo studies demonstrated that specific quinazolinone derivatives significantly reduced inflammation in models of arthritis and other inflammatory conditions. These findings support the hypothesis that such compounds could serve as effective therapeutic agents for managing chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound is compared to analogs with modifications in the quinazolinone substituents (Table 1).

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents LogP Reference
Target Compound: 6-Bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one C₂₆H₂₇BrN₄O₂S 563.49* 4-phenylpiperazine-linked butyl chain N/A -
6-Bromo-3-(4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one C₁₅H₁₁BrN₂OS 347.23 4-methylphenyl at position 3 3.745
6-Bromo-3-(4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one C₁₄H₈BrFN₂OS 351.21* 4-fluorophenyl at position 3 N/A
6-Bromo-3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-... C₂₈H₂₉BrN₄O₃S 605.53* 4-acetylphenyl-piperazine-linked butyl chain N/A
6-Bromo-3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-2-sulfanylidene-... C₂₄H₂₇BrN₄O₂S 515.47 Hexyl chain with phenylpiperazine N/A

*Calculated based on molecular formula.

Key Observations:

Substituent Complexity and Molecular Weight: The target compound (MW 563.49) and its acetylphenyl-piperazine analog (MW 605.53) are significantly heavier than simpler derivatives like the 4-methylphenyl analog (MW 347.23) .

Lipophilicity (LogP) :

  • The 4-methylphenyl analog has a LogP of 3.745, indicating moderate lipophilicity . The target compound’s extended butyl-piperazine chain likely increases LogP, enhancing lipid solubility but risking poor aqueous solubility.

Piperazine Modifications: Replacing the phenyl group in the target compound with a 4-acetylphenyl () introduces an electron-withdrawing acetyl group, which may alter piperazine basicity and receptor interactions .

Halogen Effects :

  • The 4-fluorophenyl analog () replaces bromine with fluorine, reducing steric hindrance and electronegativity, which could modulate target selectivity .

Biological Activity

The compound 6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic derivative of quinazolinone, a class of compounds known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H27BrN4O2SC_{24}H_{27}BrN_{4}O_{2}S, and its structure includes a bromine atom and a piperazine moiety, which are significant for its biological activity. The presence of the sulfanylidene group is also noteworthy, as it may influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that quinazolinone derivatives exhibit various biological activities. The specific compound under discussion has shown promising results in several studies:

  • Antibacterial Activity :
    • In one study, derivatives similar to this compound demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
    • Comparative studies have shown that certain quinazolinone derivatives possess higher antibacterial potency than standard antibiotics like ciprofloxacin .
  • Anticancer Potential :
    • Quinazolinone derivatives have been investigated for their anticancer properties, with some studies reporting that they induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth in animal models has been documented, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    • Compounds within this class have also been evaluated for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes critical for bacterial survival and cancer cell proliferation.
  • Receptor Interaction : It is hypothesized that the piperazine moiety facilitates interactions with neurotransmitter receptors or other cellular targets, potentially enhancing its pharmacological profile.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activity of quinazolinone derivatives:

StudyFindings
Osarodion et al. (2023)Reported high antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae; compound outperformed standard antibiotics .
Research on Quinazolinone DerivativesDemonstrated anticancer effects in vitro by inducing apoptosis in various cancer cell lines .
Mechanistic StudiesInvestigated enzyme inhibition leading to disrupted bacterial cell wall synthesis, contributing to antibacterial effects .

Q & A

Q. What is the optimal synthetic route for 6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via a reflux reaction of 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with appropriate amino reagents (e.g., substituted hydrazines or amines) in glacial acetic acid for 3–4 hours. Post-reaction, the mixture is cooled, recrystallized in ethanol, and purified using thin-layer chromatography (TLC) with cyclohexane:ethyl acetate (2:1) as the mobile phase. Homogeneity is confirmed via TLC under UV light, while purity is verified using FT-IR (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) and ¹H NMR (e.g., δ 2.51 ppm for N-methyl groups in DMSO-d₆) .

Q. How can researchers confirm the structural identity of this quinazolinone derivative?

Methodological Answer: A combination of spectroscopic techniques is essential:

  • ¹H NMR : Identify proton environments (e.g., aromatic protons at δ 7.39–8.11 ppm, methyl groups at δ 2.51 ppm).
  • FT-IR : Confirm functional groups (e.g., C=O, C=N, and C-Br stretches).
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensure stoichiometric consistency.
    Cross-referencing with synthetic intermediates (e.g., 4-oxo-4-(4-phenylpiperazin-1-yl)butyl side chain) and published spectral data for analogous compounds is critical .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Activity : Use agar diffusion or broth microdilution assays against Gram-positive/negative bacteria and fungi.
  • Enzyme Inhibition : Screen against target enzymes (e.g., acetylcholinesterase for neurological applications) using colorimetric assays (e.g., Ellman’s method).
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins.
    Include positive controls (e.g., metformin for antidiabetic studies) and validate results with triplicate measurements .

Q. How can solubility and formulation challenges be addressed during preclinical studies?

Methodological Answer:

  • Solubility Screening : Test in aqueous buffers (pH 1.2–7.4), DMSO, or PEG-400.
  • Co-solvent Systems : Use ethanol:water (1:1) or Tween-80 for in vivo administration.
  • Solid Dispersion : Improve bioavailability via spray-drying with polymers like PVP or HPMC.
    Monitor stability using HPLC under accelerated conditions (40°C/75% RH) for 4 weeks .

Q. What storage conditions are recommended to maintain compound stability?

Methodological Answer: Store lyophilized powder in amber vials at –20°C under inert gas (argon or nitrogen). For short-term use, dissolve in DMSO (10 mM stock) and store at –80°C. Regularly assess degradation via HPLC (e.g., C18 column, acetonitrile:water gradient) and track changes in NMR/FT-IR spectra .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ determinations to account for potency variability.
  • Assay Validation : Replicate experiments under standardized conditions (e.g., cell passage number, serum batch).
  • Structural Confirmation : Re-characterize batches to rule out degradation or synthetic inconsistencies.
    Cross-reference with SAR studies to identify critical substituents (e.g., sulfanylidene vs. oxo groups) that modulate activity .

Q. What experimental designs are suitable for evaluating environmental fate and stability?

Methodological Answer:

  • Hydrolysis/Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) and aqueous buffers (pH 5–9) at 25°C. Monitor degradation via LC-MS and identify byproducts.
  • Partition Coefficients : Determine logP (octanol-water) using shake-flask methods.
  • Soil Sorption : Use batch equilibrium tests with varying organic matter content.
    Adopt OECD guidelines for ecotoxicity testing (e.g., Daphnia magna acute toxicity) .

Q. How can computational modeling predict pharmacokinetic and target-binding properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinase domains).
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate absorption, metabolism, and toxicity.
    Validate predictions with in vitro CYP450 inhibition assays and microsomal stability tests .

Q. What advanced techniques elucidate enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff).
  • X-ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to identify binding motifs.
    Correlate findings with mutagenesis studies (e.g., alanine scanning of active-site residues) .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with variations in the piperazinyl, sulfanylidene, or bromo groups.
  • Multivariate Analysis : Use PCA or PLS regression to link structural descriptors (e.g., logP, polar surface area) to bioactivity.
  • Metabolic Profiling : Identify vulnerable sites (e.g., N-dealkylation of piperazine) using liver microsomes.
    Prioritize analogs with >10-fold improved activity or selectivity in head-to-head assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.